1-(4-Cyanobenzyl)piperazine

Beschreibung

The exact mass of the compound 1-(4-Cyanobenzyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(4-Cyanobenzyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Cyanobenzyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

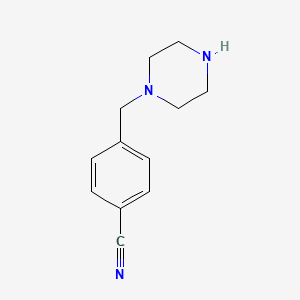

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(piperazin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-11-1-3-12(4-2-11)10-15-7-5-14-6-8-15/h1-4,14H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOOHOJBILYQET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366197 | |

| Record name | 1-(4-Cyanobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89292-70-6 | |

| Record name | 1-(4-Cyanobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(piperazin-1-yl)methyl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Cyanobenzyl)piperazine: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 1-(4-Cyanobenzyl)piperazine, a versatile building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, and its role in the synthesis of novel therapeutic agents.

Introduction: The Significance of the Piperazine Moiety

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence in a molecule can enhance pharmacokinetic properties, such as aqueous solubility, which is a critical factor for bioavailability.[1] The two nitrogen atoms in the piperazine ring offer sites for substitution, allowing for the creation of diverse chemical libraries for screening against various biological targets. This inherent versatility has led to the incorporation of the piperazine moiety in drugs targeting a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] 1-(4-Cyanobenzyl)piperazine is a key intermediate that leverages these advantageous properties, providing a reactive handle for further chemical modifications.

Chemical Structure and Nomenclature

A clear understanding of the chemical identity of a compound is fundamental to its application in research and development. This section details the chemical structure and the systematic IUPAC name of 1-(4-Cyanobenzyl)piperazine.

Chemical Structure

The molecular structure of 1-(4-Cyanobenzyl)piperazine consists of a piperazine ring linked to a benzyl group, which is substituted with a cyano group at the para position. The chemical formula for this compound is C₁₂H₁₅N₃.[3][4][5]

Below is a 2D representation of the chemical structure:

Caption: 2D Chemical Structure of 1-(4-Cyanobenzyl)piperazine.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-(piperazin-1-ylmethyl)benzonitrile .[3][4]

This name is derived as follows:

-

benzonitrile : The parent structure is a benzene ring with a nitrile (-C≡N) group.

-

4-(...): Indicates that the substituent is attached to the 4th position of the benzonitrile ring.

-

piperazin-1-yl : A piperazine ring connected at the 1-position nitrogen.

-

methyl : A methylene (-CH₂-) bridge connects the piperazine ring to the benzonitrile.

Common synonyms for this compound include 1-(4-Cyanobenzyl)piperazine and 4-((piperazin-1-yl)methyl)benzonitrile.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-Cyanobenzyl)piperazine is presented in the table below. These properties are crucial for designing experimental protocols, particularly for synthesis and in vitro assays.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅N₃ | [3][4][5] |

| Molecular Weight | 201.27 g/mol | [3][6] |

| CAS Number | 89292-70-6 | [3][4] |

| Appearance | Typically a solid | [7] |

| InChI Key | RPOOHOJBILYQET-UHFFFAOYSA-N | [3] |

Role in Drug Discovery and Medicinal Chemistry

1-(4-Cyanobenzyl)piperazine serves as a valuable intermediate in the synthesis of a wide array of biologically active molecules. The piperazine core provides a flexible scaffold that can be readily modified to optimize drug-like properties. The cyanobenzyl group can also be a key pharmacophoric element or a precursor for other functional groups.

Precursor for Biologically Active Compounds

The utility of 1-(4-Cyanobenzyl)piperazine as a building block is demonstrated in the synthesis of various classes of compounds, including:

-

Anticancer Agents: The piperazine scaffold is found in numerous anticancer compounds.[1][2] Modifications at the secondary amine of the piperazine ring of 1-(4-Cyanobenzyl)piperazine allow for the introduction of different pharmacophores to target specific cancer cell lines or signaling pathways. For instance, derivatives of piperazine have shown inhibitory activity against various cancer cell lines, including liver, breast, and colon cancer.[2][8]

-

Neurological Disorder Therapeutics: Piperazine derivatives are integral to many drugs targeting the central nervous system.[9] The ability to modulate the structure of 1-(4-Cyanobenzyl)piperazine allows for the fine-tuning of receptor binding affinities, which is critical for developing treatments for conditions like depression and anxiety.[9]

-

Receptor Antagonists: The piperazine moiety is a common feature in antagonists for various receptors. For example, derivatives have been synthesized as chemokine receptor antagonists and neurokinin-2 receptor antagonists.[7]

The following workflow illustrates the general process of utilizing 1-(4-Cyanobenzyl)piperazine in a drug discovery pipeline.

Caption: Generalized workflow for the use of 1-(4-Cyanobenzyl)piperazine in drug discovery.

Experimental Protocol: A General Synthesis Approach

While specific reaction conditions can vary, a general method for the derivatization of 1-(4-Cyanobenzyl)piperazine involves the N-acylation or N-alkylation of the secondary amine on the piperazine ring. The following is a representative protocol for N-acylation.

Objective: To synthesize an N-acyl derivative of 1-(4-Cyanobenzyl)piperazine.

Materials:

-

1-(4-Cyanobenzyl)piperazine

-

An appropriate acid chloride (e.g., benzoyl chloride)

-

A suitable aprotic solvent (e.g., dichloromethane, acetonitrile)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

Standard laboratory glassware and magnetic stirrer

-

Reagents for workup and purification (e.g., water, brine, sodium bicarbonate solution, drying agent like magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-Cyanobenzyl)piperazine (1 equivalent) in the chosen aprotic solvent.

-

Base Addition: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

-

Acylating Agent Addition: Slowly add the acid chloride (1 equivalent), typically dissolved in a small amount of the reaction solvent, to the stirring solution. The reaction may be exothermic, so cooling in an ice bath may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Expertise & Causality: The choice of an aprotic solvent is crucial to prevent side reactions with the acid chloride. The use of a non-nucleophilic base is to avoid its competition with the piperazine nitrogen in reacting with the electrophilic acid chloride. Monitoring by TLC is a self-validating step to ensure the reaction has gone to completion before proceeding with the workup, thus preventing the isolation of unreacted starting material.

Conclusion

1-(4-Cyanobenzyl)piperazine is a cornerstone building block in modern medicinal chemistry. Its well-defined structure, favorable physicochemical properties, and versatile reactivity make it an invaluable tool for the synthesis of diverse and complex molecules with therapeutic potential. This guide has provided a detailed overview of its chemical identity, properties, and a foundational understanding of its application in drug discovery, equipping researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

References

-

4-(4-Methylpiperazin-1-yl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Product information, 4-(piperazin-1-ylmethyl)benzonitrile | P&S Chemicals. (n.d.). Retrieved from [Link]

-

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. (2021). PMC. Retrieved from [Link]

-

Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). PMC. Retrieved from [Link]

-

Piperazine. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives. (2014). PubMed. Retrieved from [Link]

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Piperazin-1-ylmethyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 1-(4-CYANOBENZYL)PIPERAZIN [chemicalbook.com]

- 6. 4-(4-Methylpiperazin-1-yl)benzonitrile | C12H15N3 | CID 763205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-(4-氟苄基)哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 1-(4-Cyanobenzyl)piperazine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Cyanobenzyl)piperazine, a versatile building block in medicinal chemistry. The piperazine moiety is a privileged scaffold in drug discovery, and its derivatives are known to exhibit a wide range of biological activities. This document details the physicochemical properties, a robust synthesis protocol, spectral characterization, and known applications of 1-(4-Cyanobenzyl)piperazine, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structural motif is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic profiles. The two nitrogen atoms can act as hydrogen bond acceptors or donors, facilitating interactions with biological targets, while also improving properties like aqueous solubility and bioavailability. Piperazine derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antifungal, antibacterial, and antidepressant activities[1][2]. The introduction of a cyanobenzyl group to the piperazine core, as in 1-(4-Cyanobenzyl)piperazine, offers a strategic point for further molecular elaboration and interaction with specific biological targets.

Physicochemical Properties

A clear understanding of the fundamental properties of a compound is crucial for its effective use in research and development.

| Property | Value | Source |

| Chemical Name | 1-(4-Cyanobenzyl)piperazine | Internal |

| Synonym | 4-(Piperazin-1-ylmethyl)benzonitrile | Internal |

| CAS Number | 89292-70-6 | Internal |

| Molecular Formula | C₁₂H₁₅N₃ | Internal |

| Molecular Weight | 201.27 g/mol | Internal |

| Appearance | White to off-white solid | Inferred |

Synthesis of 1-(4-Cyanobenzyl)piperazine

The synthesis of 1-(4-Cyanobenzyl)piperazine can be efficiently achieved through reductive amination of 4-cyanobenzaldehyde with piperazine. This method is widely used for the formation of C-N bonds and is known for its operational simplicity and generally high yields.

Reaction Scheme

Caption: Reductive amination of 4-cyanobenzaldehyde with piperazine.

Experimental Protocol

This protocol is adapted from a similar synthesis of a substituted benzonitrile derivative[3].

Materials:

-

4-Cyanobenzaldehyde

-

Piperazine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

1 M Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Dichloromethane/Methanol/Ammonia mixture)

Procedure:

-

To a solution of 4-cyanobenzaldehyde (1.0 eq) and piperazine (1.2 eq) in anhydrous dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under an inert atmosphere.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding 1 M sodium carbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol/ammonia = 97:3:0.5) to afford 1-(4-Cyanobenzyl)piperazine as a pure solid[3].

Spectral Characterization

Structural elucidation and confirmation of purity are paramount in chemical synthesis. The following are the expected spectral data for 1-(4-Cyanobenzyl)piperazine based on its chemical structure and data from analogous compounds[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.62 (d, J = 8.0 Hz, 2H, Ar-H ortho to CN)

-

δ 7.45 (d, J = 8.0 Hz, 2H, Ar-H meta to CN)

-

δ 3.55 (s, 2H, Ar-CH₂)

-

δ 2.90 (t, J = 5.0 Hz, 4H, piperazine-H)

-

δ 2.45 (t, J = 5.0 Hz, 4H, piperazine-H)

-

δ 1.75 (s, 1H, NH)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 143.0 (Ar-C)

-

δ 132.5 (Ar-CH)

-

δ 129.5 (Ar-CH)

-

δ 119.0 (CN)

-

δ 111.0 (Ar-C-CN)

-

δ 63.0 (Ar-CH₂)

-

δ 54.0 (piperazine-CH₂)

-

δ 46.0 (piperazine-CH₂)

-

Caption: Chemical structure and expected NMR assignments.

Infrared (IR) Spectroscopy

-

ν (cm⁻¹):

-

~3300 (N-H stretch)

-

~3050 (Aromatic C-H stretch)

-

~2940, 2850 (Aliphatic C-H stretch)

-

~2230 (C≡N stretch, a sharp and strong band)

-

~1600, 1500 (Aromatic C=C stretch)

-

~1130 (C-N stretch)

-

Mass Spectrometry (MS)

-

MS (ESI+): m/z 202.13 [M+H]⁺

Applications in Drug Discovery and Research

The piperazine scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacological properties[1][2]. 1-(4-Cyanobenzyl)piperazine serves as a key intermediate in the synthesis of a wide array of biologically active molecules.

The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for derivatization. The benzylpiperazine moiety itself is found in compounds with diverse activities. For instance, derivatives of benzylpiperazine have been investigated for their potential as anticancer, antifungal, and antidepressant agents[1][2].

Specifically, the 4-cyanobenzyl moiety can be a key pharmacophoric element. Research on related structures, such as 1-(4-fluorobenzyl)piperazine, has led to the development of potent tyrosinase inhibitors for the treatment of skin hyperpigmentation disorders[5]. It is plausible that 1-(4-Cyanobenzyl)piperazine could serve as a precursor for compounds with similar or novel biological activities. The piperazine core is also a common feature in molecules targeting the central nervous system.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 1-(4-Cyanobenzyl)piperazine.

-

Hazard Statements: Based on data for the synonym 4-[(piperazin-1-yl)methyl]benzonitrile, the compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation[6].

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area immediately with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[7].

-

Conclusion

1-(4-Cyanobenzyl)piperazine is a valuable synthetic intermediate with significant potential in the field of drug discovery and development. This guide has provided essential technical information, including its synthesis, characterization, and potential applications, to aid researchers in its effective utilization. The versatility of the piperazine scaffold, combined with the reactive potential of the cyanobenzyl group, makes this compound an attractive starting point for the synthesis of novel and diverse chemical libraries for biological screening.

References

- Chemical Label for 4-[(piperazin-1-yl)methyl]benzonitrile. (n.d.).

-

Synthesis of 1,2,3-triazole-piperazin-benzo[b][6][7]thiazine 1,1-dioxides. (2024). National Institutes of Health. Retrieved from [Link]

-

Supporting Information for an article in a Royal Society of Chemistry journal. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Institutes of Health. Retrieved from [Link]

-

Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Synthesis of Piperazines by C-H Functionalization. (n.d.). MDPI. Retrieved from [Link]

-

1H and 13C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

-

1H and 13C NMR correlations between the calculated and experimental data. (n.d.). ResearchGate. Retrieved from [Link]

-

4-((4-Methylpiperazin-1-yl)methyl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). National Institutes of Health. Retrieved from [Link]

- Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. (n.d.). Google Patents.

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Retrieved from [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (n.d.). ResearchGate. Retrieved from [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. (n.d.). National Institutes of Health. Retrieved from [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. Retrieved from [Link]

-

Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile. (2019). PubMed. Retrieved from [Link]

-

1-(4-Fluorobenzyl)piperazine. (2016). mzCloud. Retrieved from [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). CORE. Retrieved from [Link]

-

Piperazine: Its role in the discovery of pesticides. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. (2012). Auburn University. Retrieved from [Link]

-

GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-[(4-METHYLPIPERAZIN-1-YL)METHYL]BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. rsc.org [rsc.org]

Introduction: The Significance of 1-(4-Cyanobenzyl)piperazine and Its Solubility

An In-depth Technical Guide to the Solubility of 1-(4-Cyanobenzyl)piperazine in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-(4-Cyanobenzyl)piperazine, a key intermediate in pharmaceutical research and development. Given the limited availability of direct quantitative solubility data in public literature, this document establishes an inferred solubility profile based on fundamental chemical principles and the known properties of its parent molecule, piperazine. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers, scientists, and drug development professionals to optimize its use in synthesis, purification, and formulation.

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of blockbuster drugs due to its ability to improve the pharmacokinetic properties of drug candidates.[1][2] 1-(4-Cyanobenzyl)piperazine, a derivative of this important heterocycle, serves as a versatile building block in the synthesis of novel therapeutic agents, including those targeting neurological disorders and acting as tyrosinase inhibitors.[3][4]

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation.[5][6] A thorough understanding of the solubility of 1-(4-Cyanobenzyl)piperazine in various organic solvents is therefore paramount for its effective application in drug discovery and development. This guide aims to bridge the current knowledge gap by providing a robust theoretical framework and practical methodologies for assessing its solubility.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The principle of "like dissolves like" governs the solubility of a solute in a solvent. This principle is rooted in the intermolecular forces between the solute and solvent molecules. For 1-(4-Cyanobenzyl)piperazine, its solubility is dictated by a balance of its structural features:

-

The Piperazine Ring: This core structure contains two nitrogen atoms, making it a basic and polar moiety capable of forming hydrogen bonds. The parent molecule, piperazine, is highly soluble in polar protic solvents like water, ethanol, and methanol.[7][8][9]

-

The 4-Cyanobenzyl Group: This substituent introduces a non-polar aromatic ring and a polar cyano (-C≡N) group. The benzyl group increases the molecule's size and hydrophobicity, which tends to decrease solubility in highly polar solvents. The cyano group, with its dipole moment, can engage in dipole-dipole interactions.

The interplay of these features suggests that 1-(4-Cyanobenzyl)piperazine will exhibit a nuanced solubility profile. Its solubility in highly polar solvents like water is expected to be lower than that of piperazine due to the hydrophobic benzyl group. Conversely, its solubility is likely to be enhanced in solvents of intermediate polarity that can interact favorably with both the polar piperazine ring and the aromatic substituent.

Inferred Solubility Profile of 1-(4-Cyanobenzyl)piperazine

Based on the structural analysis and the known solubility of piperazine and related derivatives, a qualitative solubility profile for 1-(4-Cyanobenzyl)piperazine in a range of common organic solvents is presented below. It is crucial to note that this is an inferred profile, and experimental verification is essential.

| Solvent | Chemical Formula | Polarity Index | Expected Solubility Trend for 1-(4-Cyanobenzyl)piperazine | Rationale |

| Polar Protic Solvents | ||||

| Water | H₂O | 10.2 | Low to Moderate | The hydrophobic 4-cyanobenzyl group is expected to significantly reduce solubility compared to the highly soluble parent piperazine. |

| Methanol | CH₃OH | 5.1 | Soluble | The polarity and hydrogen bonding capability of methanol should effectively solvate the piperazine moiety. |

| Ethanol | C₂H₅OH | 4.3 | Soluble | Similar to methanol, ethanol is a good solvent for piperazine derivatives.[7][10] |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | Highly Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including many piperazine derivatives.[10][11] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Highly Soluble | Similar to DMSO, DMF is an excellent solvent for many pharmaceutical compounds.[10] |

| Acetone | C₃H₆O | 5.1 | Moderately Soluble | Acetone's moderate polarity should allow for reasonable solvation. |

| Non-Polar Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Moderately Soluble | DCM can interact with the aromatic ring and has some capacity to solvate the polar groups. |

| Diethyl Ether | C₄H₁₀O | 2.8 | Sparingly Soluble | Piperazine has poor solubility in diethyl ether, and the larger derivative is expected to follow this trend.[8] |

| Hexane | C₆H₁₄ | 0.1 | Insoluble | The significant polarity of 1-(4-Cyanobenzyl)piperazine makes it unlikely to dissolve in a non-polar alkane. |

Experimental Determination of Equilibrium Solubility: The Gold Standard Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the shake-flask method is the universally accepted technique for determining the equilibrium solubility of a compound.[12] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline 1-(4-Cyanobenzyl)piperazine to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). A visual excess of solid material must be present to ensure saturation.

-

-

Equilibration:

-

Place the sealed container in a constant temperature shaker bath, typically maintained at 25 °C or 37 °C, to mimic physiological conditions if relevant.

-

Agitate the mixture for a sufficient duration to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to sample at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

Carefully separate the saturated supernatant from the solid material. This can be achieved by centrifugation followed by careful decantation or by filtration through a solvent-compatible, non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter).

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of 1-(4-Cyanobenzyl)piperazine in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

Figure 1: A schematic representation of the shake-flask method for determining the equilibrium solubility of 1-(4-Cyanobenzyl)piperazine.

Practical Implications for Researchers and Drug Development Professionals

The solubility of 1-(4-Cyanobenzyl)piperazine has direct consequences for its practical application:

-

Synthesis and Purification: The choice of solvent for the synthesis and subsequent purification (e.g., crystallization) of 1-(4-Cyanobenzyl)piperazine is critical. A solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures is ideal for recrystallization.

-

Formulation Development: For in vitro and in vivo studies, the compound must be dissolved in a biocompatible vehicle. The solubility data will guide the selection of appropriate solvents or co-solvent systems. For instance, a stock solution in DMSO is a common practice for in vitro assays, but the final concentration of DMSO must be kept low to avoid cellular toxicity.[11]

-

Salt Formation: If the aqueous solubility of 1-(4-Cyanobenzyl)piperazine is found to be a limiting factor for its development as a therapeutic agent, salt formation is a common and effective strategy to enhance solubility.[11] A salt screening study can identify suitable counterions that provide optimal solubility and stability.

Conclusion

References

- Vertex AI Search. (n.d.). Piperazine - Solubility of Things.

- BenchChem. (2025). An In-depth Technical Guide on the Solubility of 1-(2-Cyclohexylethyl)piperazine in Organic Solvents.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).

- Lindenberg, M., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(6), 1478-1488.

- BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.

- Fakhree, M. A. A., et al. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Wikipedia. (n.d.). Piperazine.

- Diedrichs, A., & Gmehling, J. (n.d.). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research - ACS Publications.

- World Health Organization (WHO). (n.d.). Annex 4.

- PubChem - NIH. (n.d.). Piperazine | C4H10N2 | CID 4837.

- Chem-Impex. (n.d.). 1-(4-Chlorobenzyl)piperazine.

- ChemicalBook. (n.d.). Piperazine compounds.

- Cayman Chemical. (n.d.). PRODUCT INFORMATION.

- Organic Syntheses Procedure. (n.d.). 1-benzylpiperazine.

- Full article: Piperazine skeleton in the structural modification of natural products: a review. (n.d.).

- AERU - University of Hertfordshire. (2025, September 15). Piperazine.

- Organic Chemistry Portal. (n.d.). Piperazine synthesis.

- Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization.

- PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.

- CSCanada. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.

- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents.

- PubMed. (2019, September 15). Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile.

- PubMed. (n.d.). Novel N-4-piperazinyl-ciprofloxacin-chalcone hybrids: synthesis, physicochemical properties, anticancer and topoisomerase I and II inhibitory activity.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. chemimpex.com [chemimpex.com]

- 4. Exploiting the 1-(4-fluorobenzyl)piperazine fragment for the development of novel tyrosinase inhibitors as anti-melanogenic agents: Design, synthesis, structural insights and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Piperazine - Wikipedia [en.wikipedia.org]

- 9. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-Cyanobenzyl)piperazine in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Preamble: Synthesizing Evidence in the Absence of Direct Studies

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant drugs. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer effects. While a comprehensive mechanistic understanding of every derivative is an ongoing pursuit, the convergence of data on structurally related compounds allows for the formulation of robust hypotheses regarding the anticancer activities of novel piperazine-containing molecules.

This guide focuses on the potential mechanism of action of 1-(4-Cyanobenzyl)piperazine in cancer cells. It is critical to note that, as of the current body of scientific literature, detailed mechanistic studies specifically elucidating the anticancer effects of 1-(4-Cyanobenzyl)piperazine as a standalone agent are not extensively available. However, the 1-(4-Cyanobenzyl)piperazine moiety has been incorporated into highly potent anticancer derivatives. For instance, an artemisinin derivative featuring a 4-cyanobenzyl substituent on the piperazine ring has demonstrated remarkable inhibitory activity against the SMMC-7721 human hepatocarcinoma cell line, with an IC50 value of 0.0025 ± 0.04 µM. This potency surpasses that of established chemotherapeutic agents like vincristine and cytosine arabinoside, alongside a favorable toxicity profile against normal cell lines[1].

Therefore, this document synthesizes the well-documented mechanisms of action of various structurally related piperazine derivatives to construct a probable mechanistic framework for 1-(4-Cyanobenzyl)piperazine. The insights provided herein are intended to guide future research and drug development efforts by outlining the key cellular pathways and processes likely to be modulated by this compound.

I. Core Anticancer Activities of Piperazine Derivatives: A Multi-pronged Assault on Cancer Cells

The anticancer efficacy of piperazine derivatives is not attributable to a single mode of action but rather to a coordinated disruption of multiple fundamental cellular processes that are dysregulated in cancer. The primary mechanisms that have been consistently observed across a range of piperazine-based compounds include the induction of programmed cell death (apoptosis), deregulation of the cell cycle, and inhibition of critical pro-survival signaling pathways.

A. Induction of Caspase-Dependent Apoptosis

A hallmark of the anticancer activity of many piperazine derivatives is their ability to potently induce apoptosis in cancer cells[2][3][4]. This programmed cell death is often executed through the activation of a cascade of cysteine-aspartic proteases known as caspases. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis have been implicated.

-

Intrinsic Pathway: This pathway is triggered by intracellular stress, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Released cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3[2]. Evidence suggests that piperazine compounds can upregulate pro-apoptotic proteins such as Bax, which facilitates mitochondrial membrane permeabilization[2].

-

Extrinsic Pathway: Some piperazine derivatives have been shown to activate the extrinsic pathway, which involves the activation of caspase-8[4].

The convergence of these pathways on executioner caspases leads to the cleavage of critical cellular substrates, resulting in the characteristic morphological changes of apoptosis, including DNA fragmentation and nuclear condensation[2].

B. Disruption of Cell Cycle Progression

Uncontrolled proliferation is a defining feature of cancer, and the cell cycle is a tightly regulated process that governs cell division. Piperazine derivatives have been shown to interfere with this process, inducing cell cycle arrest at various checkpoints, thereby preventing cancer cell replication.

-

G1 Phase Arrest: Several piperazine compounds have been observed to cause an accumulation of cells in the G1 phase of the cell cycle[1]. This arrest prevents cells from entering the S phase, where DNA replication occurs.

-

G2/M Phase Arrest: Other derivatives have been found to induce arrest at the G2/M checkpoint, preventing cells from entering mitosis[1][5]. This is often associated with the disruption of microtubule dynamics, a target for some piperazine analogues[6].

The ability to halt the cell cycle provides a critical window for apoptotic processes to be initiated, further contributing to the anticancer effects of these compounds.

C. Inhibition of Pro-Survival Signaling Pathways

Cancer cells are often dependent on the hyperactivation of various signaling pathways for their survival, growth, and proliferation. A key mechanism of action for some potent piperazine derivatives is the simultaneous inhibition of multiple of these critical pathways.

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, growth, and metabolism. Its aberrant activation is common in many cancers. Certain piperazine derivatives have been shown to effectively inhibit this pathway, leading to a reduction in the phosphorylation of AKT and downstream effectors[3].

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in a wide range of cellular processes, including proliferation, survival, and motility. Their inhibition by piperazine compounds can disrupt these oncogenic signals[3].

-

BCR-ABL Pathway: In specific cancers like chronic myeloid leukemia, the BCR-ABL fusion protein is a key driver of oncogenesis. Potent piperazine derivatives have been identified that can inhibit the activity of this oncoprotein[3].

The multi-targeted nature of these inhibitory activities makes it more difficult for cancer cells to develop resistance, highlighting a significant therapeutic advantage.

II. Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex interactions involved, the following diagrams illustrate the putative signaling pathways affected by 1-(4-Cyanobenzyl)piperazine and a typical experimental workflow for its evaluation.

Caption: Putative signaling pathways modulated by 1-(4-Cyanobenzyl)piperazine in cancer cells.

Caption: A typical experimental workflow for evaluating the anticancer mechanism of a novel compound.

III. Quantitative Data Summary

The following table summarizes the cytotoxic activities of various piperazine derivatives against different cancer cell lines, providing a comparative context for the potential efficacy of 1-(4-Cyanobenzyl)piperazine.

| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Values (µM) | Reference |

| Artemisinin derivative with 4-cyanobenzyl piperazine | SMMC-7721 | 0.0025 ± 0.04 | [1] |

| C505 (a piperazine derivative) | K562, HeLa, AGS | 0.06 - 0.16 | [3] |

| PCC (a piperazine derivative) | SNU-475, SNU-423 | 6.98 ± 0.11 µg/ml, 7.76 ± 0.45 µg/ml (approx. µM) | [4] |

| AKBA derivative 29 | PC-3, LNCaP | 0.04, 0.27 | [1] |

| Chalcone-piperazine derivative 8 | PC3 | 1.05 | [1] |

| Ursolic acid derivative 17 | HepG2 | 5.40 | [1] |

| Ursolic acid derivative 20 | HeLa, MKN45 | 2.6, 2.1 | [1] |

IV. Key Experimental Protocols

To facilitate further research into the mechanism of action of 1-(4-Cyanobenzyl)piperazine, the following are detailed, step-by-step methodologies for key experiments.

A. Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effect of a compound on cancer cells and for calculating the half-maximal inhibitory concentration (IC50).

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 1-(4-Cyanobenzyl)piperazine in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

B. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Treat cancer cells with 1-(4-Cyanobenzyl)piperazine at its IC50 concentration for various time points (e.g., 24, 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

C. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the effect of the compound on cell cycle distribution.

-

Cell Treatment: Treat cells with the compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

D. Western Blot Analysis for Key Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of proteins involved in apoptosis and signaling pathways.

-

Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, p-AKT, total AKT).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

V. Conclusion and Future Directions

The available evidence strongly suggests that compounds containing the 1-(4-Cyanobenzyl)piperazine moiety possess significant anticancer potential. The probable mechanism of action is multifaceted, involving the induction of apoptosis, arrest of the cell cycle, and inhibition of critical pro-survival signaling pathways. The multi-targeted nature of piperazine derivatives is a promising feature for overcoming the challenge of drug resistance in cancer therapy.

Future research should focus on elucidating the specific molecular targets and detailed mechanism of action of 1-(4-Cyanobenzyl)piperazine itself. Investigating its efficacy in various cancer models, both in vitro and in vivo, will be crucial for its development as a potential therapeutic agent. Furthermore, structure-activity relationship studies could lead to the design of even more potent and selective anticancer compounds based on this promising scaffold.

References

-

Effect of a novel piperazine compound on cancer cells. (n.d.). Retrieved from [Link]

-

Piperazine skeleton in the structural modification of natural products: a review. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1696–1725. Retrieved from [Link]

-

A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). American Journal of Translational Research, 5(6), 622–633. Retrieved from [Link]

-

Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). Journal of the Saudi Society of Agricultural Sciences, 15(1), 81-90. Retrieved from [Link]

-

Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). International Journal of Molecular Sciences, 13(7), 8071–8085. Retrieved from [Link]

-

Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. (2024). Future Journal of Pharmaceutical Sciences, 10(1), 88. Retrieved from [Link]

-

Synthesis, anticancer activity and pharmacokinetic analysis of 1-[(substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives. (2012). Bioorganic & Medicinal Chemistry, 20(3), 1241-1249. Retrieved from [Link]

-

Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). International Journal of Molecular Sciences, 13(7), 8071-8085. Retrieved from [Link]

-

Piperazinyl fragment improves anticancer activity of Triapine. (2018). PLOS ONE, 13(4), e0188767. Retrieved from [Link]

-

Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. (2023). Bioorganic & Medicinal Chemistry Letters, 93, 129425. Retrieved from [Link]

-

New antiproliferative 7-(4-(N-substituted carbamoylmethyl)piperazin-1-yl) derivatives of ciprofloxacin induce cell cycle arrest at G2/M phase. (2016). Bioorganic & Medicinal Chemistry, 24(19), 4636-4646. Retrieved from [Link]

-

Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. (n.d.). RSC Advances, 12(43), 28205-28219. Retrieved from [Link]

-

Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. (2019). Current Organic Synthesis, 16(6), 859-867. Retrieved from [Link]

-

A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (2023). Scientific Reports, 13(1), 8632. Retrieved from [Link]

-

Design, synthesis and biological evaluation of novel benzimidazole-derived p21-activited kinase 4 (PAK4) inhibitors bearing a 4-(4-methylpiperazin-1-yl)phenyl scaffold as potential antitumor agents. (2024). European Journal of Medicinal Chemistry, 264, 116035. Retrieved from [Link]

-

Pyrrolyldihydropyrazino[1,2-a]indoletrione Analogue Microtubule Inhibitor Induces Cell-Cycle Arrest and Apoptosis in Colorectal Cancer Cells. (2022). International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]

-

Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][2][4]triazin-7-ones and Stable Free Radical Precursors. (2018). Molecules, 23(3), 585. Retrieved from [Link]

- Therapeutic oxy-phenyl-aryl compounds and their use. (2009). Google Patents.

-

Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][2][4]triazin-7-ones and Stable Free Radical Precursors. (2018). Molecules, 23(3), 585. Retrieved from [Link]

- Piperazinone compounds as anti-tumor and anti-cancer agents. (n.d.). Google Patents.

Sources

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New antiproliferative 7-(4-(N-substituted carbamoylmethyl)piperazin-1-yl) derivatives of ciprofloxacin induce cell cycle arrest at G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Biological Targets of 1-(4-Cyanobenzyl)piperazine

Abstract

The 1-(4-Cyanobenzyl)piperazine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in a diverse array of biologically active agents. Its unique combination of a rigid aromatic nitrile and a flexible piperazine ring allows for specific interactions with a multitude of biological macromolecules. This technical guide provides an in-depth exploration of the potential biological targets of 1-(4-Cyanobenzyl)piperazine and its derivatives. We synthesize preclinical data and field-proven insights to offer researchers, scientists, and drug development professionals a comprehensive framework for target identification and validation. This document moves beyond a simple listing of possibilities, delving into the causal logic behind experimental design and providing detailed, actionable protocols for key assays. We will explore predicted target classes based on computational and historical data, with a special focus on a validated high-affinity target, the serotonin 5-HT₇ receptor, and discuss methodologies to probe its anticancer and central nervous system (CNS) activities.

Introduction: The Piperazine Scaffold and the Promise of the Cyanobenzyl Moiety

The piperazine ring is a cornerstone of contemporary drug design, prized for its versatile binding properties and its ability to improve the pharmacokinetic profiles of drug candidates.[1] When coupled with a 4-cyanobenzyl group, the resulting molecule, 1-(4-Cyanobenzyl)piperazine, gains a distinct electronic and steric profile. The cyano group can act as a hydrogen bond acceptor or engage in dipole-dipole interactions, while the benzylpiperazine core provides a well-established pharmacophore for engaging with various receptor families.

The initial step in characterizing a novel compound like 1-(4-Cyanobenzyl)piperazine involves identifying its molecular targets to understand its mechanism of action and predict its therapeutic potential and potential side effects. This process, often termed target identification or target deconvolution, is a critical phase in drug discovery.

Rationale for Target Identification: An In Silico Approach

Before embarking on resource-intensive wet-lab experiments, in silico target fishing serves as a powerful predictive tool.[2][3] These computational methods leverage the principle of molecular similarity, comparing the structure of a query molecule (the "bait") against vast databases of known ligands and their corresponding protein targets.[4][5] By identifying proteins that bind molecules structurally similar to 1-(4-Cyanobenzyl)piperazine, we can generate a ranked list of probable targets, thereby rationalizing the selection of subsequent experimental assays.

The logical workflow for this initial phase is outlined below.

Caption: Workflow for in silico target fishing of 1-(4-Cyanobenzyl)piperazine.

High-Priority Target Class I: G-Protein Coupled Receptors (GPCRs)

The arylpiperazine motif is a classic pharmacophore for a range of G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D₂) receptors.[6][7] This makes the GPCR family the most probable and well-documented target class for 1-(4-Cyanobenzyl)piperazine.

Validated Target: The Serotonin 5-HT₇ Receptor

Compelling evidence points to the human serotonin 5-HT₇ receptor as a primary, high-affinity target. A detailed pharmacological characterization of N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211), a compound containing the 1-(4-cyanobenzyl)piperazine core, revealed nanomolar affinity for human 5-HT₇ receptors.[1] This finding provides a crucial, experimentally validated starting point for our investigation.

The study on LP-211 demonstrated that this compound acts as a potent and long-acting inhibitor of both radioligand binding and cAMP signaling at the 5-HT₇ receptor.[1] This suggests that 1-(4-Cyanobenzyl)piperazine itself is likely to be a potent ligand at this receptor.

Downstream Signaling Pathway:

Activation of the 5-HT₇ receptor typically leads to the stimulation of adenylyl cyclase via Gαs, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP). Antagonism at this receptor, as suggested for the LP-211 compound, would block this signaling cascade.

Caption: Hypothesized antagonistic action on the 5-HT₇ receptor signaling pathway.

Potential Off-Targets: Dopamine D₂ and other 5-HT Receptors

The same study that identified the 5-HT₇ receptor as a primary target for the LP-211 analog also reported lower affinities for the 5-HT₁ₐ and Dopamine D₂ receptors.[1] The arylpiperazine scaffold is well-known for its interactions with these receptors, often forming a key salt bridge between the protonated piperazine nitrogen and a conserved aspartate residue in the transmembrane domain.[6][8] Therefore, a comprehensive screening panel should include these receptors to determine the selectivity profile of 1-(4-Cyanobenzyl)piperazine.

| Receptor Subtype | Reported Affinity of Analog (LP-211) | Rationale for Inclusion in Screening |

| 5-HT₇ | Kᵢ = 15 nM (human) | Primary Target ; high affinity demonstrated.[1] |

| 5-HT₁ₐ | Kᵢ = 188–379 nM | Common off-target for arylpiperazines.[1] |

| Dopamine D₂ | Kᵢ = 142 nM | Common off-target for arylpiperazines.[1][6] |

| 5-HT₂ₐ | - | Implicated in antipsychotic activity.[7] |

| Sigma-1 (σ₁) | - | Known target for some benzylpiperazine derivatives.[9] |

Table 1: Potential GPCR Targets and Rationale for Screening. Data for LP-211 sourced from Hedlund et al. (2010) and Leopoldo et al. (2008).[1]

High-Priority Target Class II: Anticancer Targets

A substantial body of literature supports the investigation of piperazine derivatives as anticancer agents.[10] These compounds have been shown to induce cytotoxicity in a wide range of cancer cell lines through various mechanisms, including disruption of microtubule dynamics, inhibition of topoisomerases, and modulation of tumor-specific enzymes like carbonic anhydrase IX.

Potential Target: Tubulin

Many small molecules that inhibit cell proliferation do so by interfering with the polymerization of tubulin into microtubules, a critical process for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11] Given the potent antiproliferative activity of many piperazine analogs, tubulin is a key potential target.[10]

Experimental Validation: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is monitored by an increase in optical density (turbidity) at 340 nm.[12][13]

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized, high-purity (>99%) bovine or porcine tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) on ice.

-

Prepare a 10 mM stock solution of 1-(4-Cyanobenzyl)piperazine in DMSO. Create serial dilutions in general tubulin buffer.

-

Prepare control solutions: Paclitaxel (polymerization promoter, positive control) and Nocodazole or Colchicine (polymerization inhibitor, positive control).

-

Prepare GTP stock solution (e.g., 10 mM).

-

-

Assay Setup:

-

Pre-warm a 96-well half-area clear plate to 37°C. It is critical that the plate is at temperature before adding the tubulin solution to prevent premature polymerization or denaturation.[12]

-

In a separate cold block or on ice, add the following to microcentrifuge tubes: tubulin solution, GTP (to a final concentration of 1 mM), and a polymerization enhancer like glycerol (10% final concentration is common).

-

Add the test compound dilutions or controls to the pre-warmed 96-well plate.

-

-

Initiation and Measurement:

-

To initiate the reaction, pipette the cold tubulin/GTP/glycerol mixture into the wells containing the test compounds.

-

Immediately place the plate into a spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes in kinetic mode.

-

-

Data Analysis:

-

Plot absorbance (OD₃₄₀) versus time.

-

Analyze the polymerization curves for changes in the lag phase (nucleation), Vmax (growth phase), and the final plateau (steady-state). Inhibition is indicated by a decrease in Vmax and/or the final polymer mass.

-

Potential Target: Topoisomerases

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication and transcription.[14] Their inhibition leads to DNA damage and cell death, making them validated targets for cancer therapy. Several piperazine-based compounds have been identified as bacterial topoisomerase inhibitors, suggesting that human topoisomerases could also be targets.[15][16]

Experimental Validation: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of topoisomerase I to relax supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation.

Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube on ice, combine assay buffer (e.g., 10 mM Tris-HCl, 150 mM KCl, 0.1 mM spermidine, 0.5 mM DTT, 0.5 mM EDTA, 25 µg/mL BSA, pH 7.5), supercoiled plasmid DNA (e.g., pBR322, 0.5 µg), and varying concentrations of 1-(4-Cyanobenzyl)piperazine.

-

Include a no-enzyme control, a no-inhibitor control, and a positive control inhibitor (e.g., Camptothecin).

-

-

Enzyme Addition:

-

Add human topoisomerase I enzyme (e.g., 1-2 units) to each reaction tube except the no-enzyme control.

-

-

Incubation:

-

Incubate the reactions at 37°C for 30 minutes.

-

-

Termination and Analysis:

-

Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

-

Visualize the DNA bands using ethidium bromide or a safer alternative stain. Inhibition is observed as the persistence of the supercoiled DNA form compared to the relaxed form in the no-inhibitor control.[14]

-

Other Potential Anticancer Targets

-

Carbonic Anhydrase IX (CAIX): This enzyme is highly expressed in many tumors and contributes to the acidic tumor microenvironment.[17][18] Piperazine-linked sulfonamides have shown inhibitory activity against CAIX.[19] An enzymatic assay using the hydrolysis of p-nitrophenyl acetate (pNPA) can be used for screening.[17][20]

-

Tyrosinase: While primarily associated with melanogenesis, tyrosinase is also expressed in some melanoma cells. The closely related 1-(4-fluorobenzyl)piperazine scaffold has been used to develop potent tyrosinase inhibitors.[18] A colorimetric assay using L-DOPA as a substrate can quantify inhibitory activity.[19][21]

Foundational Cellular Assays: Assessing Cytotoxicity

Regardless of the specific molecular target, the first step in evaluating a compound with presumed anticancer potential is to determine its effect on cell viability and proliferation.

General Workflow for Cellular Analysis

A systematic approach ensures that results are robust and interpretable, guiding further mechanistic studies.

Caption: A standard workflow for evaluating the anticancer effects of a test compound.

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and widely used method that measures cell density based on total cellular protein content, making it less susceptible to interference from metabolic changes than tetrazolium-based assays.[22]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of 1-(4-Cyanobenzyl)piperazine. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.

-

Cell Fixation: Gently discard the supernatant. Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates again.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 5-10 minutes.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (50% growth inhibition) or IC₅₀ value from the dose-response curve.

Conclusion and Future Directions

This guide establishes a clear, evidence-based path for the comprehensive investigation of 1-(4-Cyanobenzyl)piperazine's biological targets. The strong existing data for an analog unequivocally identifies the serotonin 5-HT₇ receptor as the primary target for initial validation. Concurrently, the extensive literature on piperazine derivatives provides a compelling rationale to screen for anticancer activity , with a focus on tubulin polymerization and topoisomerase inhibition .

The provided protocols for both biochemical and cell-based assays offer a robust framework for generating high-quality, reproducible data. By following a logical progression from broad cytotoxicity screening to specific, mechanism-of-action studies, researchers can efficiently elucidate the pharmacological profile of this promising scaffold. Future work should focus on determining the selectivity of 1-(4-Cyanobenzyl)piperazine across the GPCR family and, if anticancer activity is confirmed, identifying the specific molecular drivers of its cytotoxic effects.

References

-

Tyrosinase Inhibitor Screening Kit (Colorimetric). BioVision. Available from: [Link]

-

Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

Tubulin Polymerization Assay Kit. Cytoskeleton. Available from: [Link]

-

The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. National Center for Biotechnology Information. Available from: [Link]

-

Cytotoxicity of the four piperazine designer drugs after 72-h incubations with primary rat hepatocytes. ResearchGate. Available from: [Link]

-

Topoisomerase Assays. National Center for Biotechnology Information. Available from: [Link]

-

Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. Available from: [Link]

-

Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. PubMed. Available from: [Link]

-

Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. DR-NTU. Available from: [Link]

-

Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. National Center for Biotechnology Information. Available from: [Link]

-

An In Silico Target Fishing Approach to Identify Novel Ochratoxin A Hydrolyzing Enzyme. MDPI. Available from: [Link]

-

1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1, 3-dihydroimidazol-2-one: a selective high-affinity antagonist for the human dopamine D(4) receptor with excellent selectivity over ion channels. PubMed. Available from: [Link]

-

Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. PubMed. Available from: [Link]

-

In silico Target Fishing for Rationalized Ligand Discovery Exemplified on Constituents of Ruta graveolens. National Center for Biotechnology Information. Available from: [Link]

-

Hit Recycling: Discovery of a Potent Carbonic Anhydrase Inhibitor by in Silico Target Fishing. ResearchGate. Available from: [Link]

-

Recent Advances in In Silico Target Fishing. National Center for Biotechnology Information. Available from: [Link]

-

Topoisomerase activity inhibition assays. ResearchGate. Available from: [Link]

-

Recent Advances in In Silico Target Fishing. PubMed. Available from: [Link]

-

Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors. SCELSE. Available from: [Link]

-

Interaction of arylpiperazines with the dopamine receptor D2 binding site. PubMed. Available from: [Link]

-

New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT1A Receptor Agents. Semantic Scholar. Available from: [Link]

-

1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. PubMed. Available from: [Link]

-

Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available from: [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open Archives. Available from: [Link]

-

Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. National Center for Biotechnology Information. Available from: [Link]

-

Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. National Center for Biotechnology Information. Available from: [Link]

-

Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. MDPI. Available from: [Link]

-

1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. National Center for Biotechnology Information. Available from: [Link]

-

Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. MDPI. Available from: [Link]

Sources

- 1. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in In Silico Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in In Silico Target Fishing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In silico Target Fishing for Rationalized Ligand Discovery Exemplified on Constituents of Ruta graveolens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 13. benchchem.com [benchchem.com]

- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Solid-phase synthesis and biological evaluation of piperazine-based novel bacterial topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 17. benchchem.com [benchchem.com]

- 18. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]

- 19. benchchem.com [benchchem.com]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

- 22. benchchem.com [benchchem.com]

The Cyanobenzylpiperazine Fragment: A Technical Guide to Application in Drug Discovery

Abstract